molecular formula C27H43NO3 B1671802 Imperialine CAS No. 61825-98-7

Imperialine

Cat. No.: B1671802
CAS No.: 61825-98-7
M. Wt: 429.6 g/mol
InChI Key: IQDIERHFZVCNRZ-UHFFFAOYSA-N
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Description

Imperialine is a steroidal alkaloid found primarily in the bulbs of plants belonging to the genus Fritillaria. It is known for its medicinal properties, particularly in traditional Chinese medicine, where it is used as an antitussive and expectorant. The compound has a complex structure, characterized by multiple rings and hydroxyl groups, contributing to its biological activity .

Scientific Research Applications

Imperialine has a wide range of scientific research applications:

Safety and Hazards

Imperialine is toxic and can cause spasms, vomiting, hypotension, and cardiac arrest in humans . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . In case of accidental ingestion, inducing vomiting and administering activated charcoal is advised .

Mechanism of Action

Imperialine, also known as sipeimine, is a bioactive isosteroidal alkaloid found in the bulbs of species of the genus Fritillaria .

Target of Action

This compound primarily targets the M-cholinoreceptors of the heart and other organs . It has been reported to have an antagonistic effect on the tracheal M receptor , which plays a crucial role in bronchial smooth muscle relaxation and improved ventilation status .

Mode of Action

This compound interacts with its targets by selectively blocking the M-cholinoreceptors . This blockade results in the sensitization of certain subtypes of M-receptors , which can lead to the development of new drugs and bioreagents .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the generation of reactive oxygen species, increase the production of glutathione, and promote the expression of heme oxygenase (HO-1), which induces NF-erythroid factor 2-related factor 2 (Nrf2) nuclear translocation .

Pharmacokinetics

This compound’s absorption characteristics are closely related to its physicochemical properties . The compound demonstrates a relatively weak alkalinity with a pKa of 8.467±0.028 . The apparent absorptive and secretive coefficient was (8.39±0.12)×10-6 cm/s and (7.78±0.09)×10-6 cm/s, respectively . The in situ intestinal perfusion study showed that the absorption parameters of this compound varied in 4 intestinal segments (duodenum, jejunum, ileum, and colon) with the highest ones in the colon .

Result of Action

This compound has been found to exert anticancer effects on non-small cell lung cancer (NSCLC) both in vitro and in vivo . It can suppress NSCLC tumors and related inflammation through the inflammation-cancer feedback loop, where this compound can significantly inhibit NF-κB activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Imperialine can be synthesized through various chemical reactions, including the modification of its natural precursors. One common method involves the reaction of this compound with isocyanates to produce derivatives such as 3-O-2-nitrophenylcarbamatothis compound, 3-O-ethylaminocarbonylthis compound, and 3-O-allylaminocarbonylthis compound. These reactions typically occur in refluxing benzene and involve specific ratios of reactants .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from Fritillaria bulbs. The extraction process involves drying the bulbs, followed by solvent extraction and purification steps to isolate the alkaloid. This method ensures the preservation of the compound’s natural structure and activity .

Chemical Reactions Analysis

Types of Reactions

Imperialine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as 3-O-2-nitrophenylcarbamatothis compound and 3-O-ethylaminocarbonylthis compound. These derivatives exhibit different biological activities and can be used for further research .

Comparison with Similar Compounds

Imperialine is unique among steroidal alkaloids due to its specific structure and biological activity. Similar compounds include:

This compound stands out due to its potent antitussive effects and lower toxicity compared to other alkaloids in the genus Fritillaria .

Properties

IUPAC Name

10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H43NO3/c1-15-4-7-25-27(3,31)21-6-5-17-18(20(21)14-28(25)13-15)11-22-19(17)12-24(30)23-10-16(29)8-9-26(22,23)2/h15-23,25,29,31H,4-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDIERHFZVCNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H43NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61825-98-7
Record name Kashmirine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282170
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Imperialine exhibits anticholinergic activity, primarily by interacting with muscarinic receptors. [] While it was initially suggested to act on M2 receptors, recent research indicates that other muscarinic receptor subtypes may be involved in its effects. []

ANone: this compound's interaction with muscarinic receptors leads to various downstream effects, including:

  • Relaxation of smooth muscle: This effect has been observed in isolated guinea pig trachea, suggesting potential for treating bronchospasms. [, ]
  • Suppression of inflammatory mediators: this compound inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. []
  • Inhibition of NF-κB activation: this compound suppresses the phosphorylation of nuclear factor-kappaB (NF-κB) and its inhibitory factor, IκBα, in LPS-stimulated macrophages, suggesting its involvement in modulating inflammatory pathways. []

A: this compound has the molecular formula C27H43O3N and a molecular weight of 429.63 g/mol. [, ]

ANone: Various spectroscopic techniques have been used to characterize this compound, including:

  • Infrared (IR) spectroscopy: Reveals the presence of a carbonyl group in a six-membered ring, hydroxyl groups, and the absence of trans-quinolizidine arrangement. []
  • Mass spectrometry (MS): Shows a base peak at m/e 112, characteristic of alkaloids with a cevanine skeleton. []
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H and 13C-NMR spectra, including 2D NMR experiments, have been used to elucidate the structure and assign signals for this compound and its derivatives. [, ]

ANone: The provided research papers do not contain information about catalytic properties or applications of this compound.

A: Yes, recent research has employed network pharmacology, molecular docking, and molecular dynamic (MD) simulations to investigate the potential mechanisms of action of this compound and other constituents of Fritillaria cirrhosa against breast cancer. []

A: Molecular docking studies revealed that this compound exhibits a strong binding affinity to the AKT1 protein, a key regulator of the PI3K-Akt signaling pathway implicated in cancer development. [] MD simulations further confirmed the stability of the this compound-AKT1 complex. [] These findings suggest that this compound's anticancer activity may involve modulating the PI3K-Akt pathway.

A: Studies have shown that the presence of the 6-keto group is crucial for the anticholinergic activity of this compound. [] Modifications at the 3β-position, such as esterification with different acyl groups, can modulate its potency. Specifically, 3β-propionoxythis compound displayed enhanced anticholinergic activity compared to this compound. []

A: While the provided research does not elaborate on specific formulation strategies for this compound, one study mentions the use of ammonia pre-treatment followed by extraction with a dichloromethane:methanol mixture for efficient isolation of this compound and its glucoside. []

ANone: The provided research papers do not contain information about specific SHE regulations for this compound.

ANone: While the provided research highlights the potential therapeutic benefits of this compound, information regarding its pharmacokinetics, pharmacodynamics, toxicity, safety profile, drug delivery, biomarkers, environmental impact, and other related aspects is limited within these studies. Further research is needed to comprehensively address these aspects of this compound.

ANone: Key milestones in the research of this compound include:

  • Isolation: this compound was first isolated from Fritillaria imperialis L. by Fragner. []
  • Structural elucidation: Extensive chemical and spectroscopic analyses, including NMR and MS, were employed to determine the structure of this compound and its derivatives. [, , , ]
  • Structure-activity relationship: Research identified the importance of the 6-keto group and modifications at the 3β-position in influencing the anticholinergic activity of this compound. []
  • Mechanism of action: Studies revealed this compound's interaction with muscarinic receptors and its ability to suppress inflammatory mediators and NF-κB activation. [, , ]
  • Computational studies: Network pharmacology and molecular docking analyses provided insights into the potential molecular mechanisms of this compound's anticancer effects. []

ANone: Research on this compound demonstrates interdisciplinary approaches, combining:

  • Natural product chemistry: Isolation, purification, and structural characterization of this compound from Fritillaria species. [, , , ]
  • Pharmacology: Investigating the pharmacological activities of this compound, including its anticholinergic, anti-inflammatory, and potential anticancer effects. [, , , ]
  • Analytical chemistry: Developing and validating analytical methods, such as HPLC-ELSD and UPLC-MS, for the quantification of this compound in plant materials and formulations. [, , , , ]
  • Computational chemistry: Utilizing molecular docking and MD simulations to explore the interactions of this compound with potential therapeutic targets and elucidate its mechanisms of action. []

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